Boc-cystamine hcl
Overview
Description
Boc-cystamine hydrochloride: is a derivative of cysteine, a naturally occurring amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. Boc-cystamine hydrochloride is widely utilized in pharmaceutical synthesis and biochemical research due to its stability and reactivity.
Mechanism of Action
Target of Action
Boc-Cystamine HCl, also known as mono-Boc-cystamine, is a derivative of cystamine . The primary target of this compound is cystine, a compound that accumulates in the body due to a defect in the function of cystinosin, a protein responsible for transporting cystine out of the cell lysosome .
Mode of Action
This compound interacts with its target, cystine, by converting it into cysteine and cysteine-cysteamine mixed disulfides . This interaction reduces the buildup of cystine crystals in the body, particularly in the eyes and kidneys .
Biochemical Pathways
The interaction of this compound with cystine affects several biochemical pathways. By converting cystine into cysteine and cysteine-cysteamine mixed disulfides, it helps in the depletion of cystine, thereby reducing the harmful effects of cystinosis .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption rate .
Result of Action
The action of this compound results in the reduction of cystine accumulation in the body. This can alleviate the symptoms of cystinosis, a condition characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be unstable and hygroscopic, which means it readily absorbs moisture from the environment . Therefore, it needs to be stored under specific conditions (under inert gas at 2-8°C) to maintain its stability .
Biochemical Analysis
Biochemical Properties
Boc-cystamine hydrochloride plays a significant role in biochemical reactions due to its ability to form disulfide bonds. This compound interacts with various enzymes, proteins, and other biomolecules through its disulfide linkage. For instance, Boc-cystamine hydrochloride can be used to create cleavable linkers in ADCs, where it forms stable bonds with antibodies and cytotoxic drugs. Upon entering the target cells, the disulfide bonds are cleaved, releasing the cytotoxic drug to exert its therapeutic effects .
Cellular Effects
Boc-cystamine hydrochloride influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to protect cortical neurons from oxidative stress-induced cell death by inhibiting transglutaminase activity . Additionally, Boc-cystamine hydrochloride can enhance the efficiency of siRNA transfection by forming dendritic bolaamphiphile vectors, which facilitate the delivery of siRNA into cells .
Molecular Mechanism
The molecular mechanism of Boc-cystamine hydrochloride involves its ability to form disulfide bonds with target biomolecules. This compound can inhibit or activate enzymes by forming reversible disulfide linkages. For example, Boc-cystamine hydrochloride inhibits transglutaminase activity, which is essential for protecting neurons from oxidative stress . Furthermore, Boc-cystamine hydrochloride can modulate gene expression by facilitating the delivery of siRNA into cells, thereby influencing the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-cystamine hydrochloride can change over time due to its stability and degradation properties. Boc-cystamine hydrochloride is stable under inert gas (nitrogen or argon) at 2-8°C . Its stability may be compromised under different conditions, leading to degradation and reduced efficacy. Long-term studies have shown that Boc-cystamine hydrochloride can maintain its protective effects on neurons and enhance siRNA transfection efficiency over extended periods .
Dosage Effects in Animal Models
The effects of Boc-cystamine hydrochloride vary with different dosages in animal models. At low doses, Boc-cystamine hydrochloride has been shown to protect neurons from oxidative stress and enhance siRNA transfection efficiency without causing significant toxicity . At high doses, Boc-cystamine hydrochloride may exhibit toxic effects, including cellular damage and impaired cellular function . Therefore, it is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Boc-cystamine hydrochloride is involved in various metabolic pathways, primarily through its disulfide linkage. This compound interacts with enzymes and cofactors involved in redox reactions, such as transglutaminase and glutathione . Boc-cystamine hydrochloride can also influence metabolic flux and metabolite levels by modulating the activity of these enzymes and cofactors .
Transport and Distribution
Boc-cystamine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . For example, Boc-cystamine hydrochloride can be transported into cells via endocytosis and subsequently localized in the cytoplasm, where it exerts its effects .
Subcellular Localization
The subcellular localization of Boc-cystamine hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, Boc-cystamine hydrochloride can be localized in the cytoplasm, where it forms disulfide bonds with target biomolecules and modulates cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-cystamine hydrochloride is synthesized through a multi-step process. The initial step involves the protection of the amino group of cystamine with a tert-butyloxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected cystamine is then treated with hydrochloric acid to obtain Boc-cystamine hydrochloride .
Industrial Production Methods: Industrial production of Boc-cystamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Boc-cystamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond in Boc-cystamine hydrochloride can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The Boc group can be removed under acidic conditions to expose the amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Free amino groups.
Scientific Research Applications
Boc-cystamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protective group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of drug delivery systems and as a linker in antibody-drug conjugates.
Industry: Applied in the synthesis of complex organic molecules and as a stabilizer in various formulations
Comparison with Similar Compounds
Fmoc-cystamine hydrochloride: Another cysteine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protective group.
Di-Boc-cystamine: A compound with two Boc protective groups.
Cysteamine hydrochloride: A simpler derivative of cysteine without protective groups
Uniqueness: Boc-cystamine hydrochloride is unique due to its combination of a Boc protective group and a disulfide bond. This combination provides both stability and reactivity, making it suitable for a wide range of applications in peptide synthesis, drug development, and biochemical research .
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S2.ClH/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKORFWDTJJFVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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